molecular formula C13H10BrNO4 B2498210 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid CAS No. 692290-41-8

2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid

Cat. No.: B2498210
CAS No.: 692290-41-8
M. Wt: 324.13
InChI Key: GQNZKOPOHUCJOB-UHFFFAOYSA-N
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Description

2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid is a brominated furan-substituted phenylacetic acid derivative. Its structure combines a phenylacetic acid backbone with a 5-bromofuran-2-amido moiety at the para-position of the phenyl ring. This compound is of interest in medicinal chemistry due to the inherent bioactivity of phenylacetic acid derivatives, which are known for roles in drug synthesis (e.g., antipsychotics, antitumor agents) .

Properties

IUPAC Name

2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c14-11-6-5-10(19-11)13(18)15-9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNZKOPOHUCJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid typically involves the reaction of 5-bromofuran-2-carboxylic acid with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

A. Medicinal Chemistry

  • Anti-inflammatory Properties : Research indicates that 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid may exhibit anti-inflammatory effects, which could be beneficial for treating various inflammatory conditions.
  • Anticancer Potential : Preliminary studies suggest that this compound has anticancer properties, possibly through mechanisms involving apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Activity : The compound shows promise as an antimicrobial agent, with studies indicating effectiveness against various pathogens, including bacteria and protozoa.

B. Pharmacology

  • Voltage-Gated Sodium Channel Blocker : It has been identified as a potent blocker of voltage-gated sodium channels, which are crucial for the propagation of electrical signals in neurons and muscle cells. This characteristic suggests potential applications in treating epilepsy and cardiac arrhythmias .
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, affecting their functions and leading to therapeutic effects.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antiprotozoal Activity : A recent study assessed its effectiveness against Plasmodium falciparum, the causative agent of malaria. Results indicated a significant reduction in parasite load in treated samples compared to controls.
  • Mechanistic Insights : Another investigation focused on the binding affinity of this compound to key metabolic enzymes in protozoa, suggesting effective inhibition of enzyme activity that leads to decreased energy production in parasites.
  • Anti-inflammatory Potential : A preliminary study evaluated its anti-inflammatory effects using animal models, indicating a reduction in inflammatory markers and suggesting additional therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(3,4,5-Triphenyl)phenyl]acetic Acid (Compound 1a)

  • Structure : Features three phenyl groups at the 3,4,5-positions of the phenyl ring, attached to a phenylacetic acid core.
  • Synthesis : Prepared via Suzuki-Miyaura coupling and hydrolysis steps, achieving 85% yield under TiCl4-catalyzed acidic conditions .
  • Applications : Investigated for antitumor and anti-infective activities due to its bulky aromatic system, which may enhance DNA intercalation or enzyme inhibition .
  • Key Difference : The triphenyl substitution increases hydrophobicity, reducing solubility in polar solvents compared to the bromofuran derivative .

2-[2-(4-Chlorophenoxy)phenyl]acetic Acid

  • Structure: Contains a chlorophenoxy group at the ortho-position of the phenylacetic acid.
  • Applications: Intermediate in synthesizing Asenapine (antipsychotic). Its chlorophenoxy group improves metabolic stability compared to bromofuran analogs .
  • Physicochemical Properties : Higher boiling point (397.7°C) and melting point (120–122°C) than 2-[4-(5-bromofuran-2-amido)phenyl]acetic acid, likely due to stronger intermolecular interactions .

2-(4-Bromo-2-methoxyphenyl)acetic Acid

  • Structure : Methoxy and bromo substituents at the 4- and 2-positions of the phenyl ring.
  • Synthesis : Derived from bromination and methylation of phenylacetic acid precursors .

Amino(4-bromophenyl)acetic Acid

  • Structure: An α-amino substitution on the phenylacetic acid core with a 4-bromophenyl group.
  • Applications: Used in peptide mimetics and enzyme inhibitors. The amino group introduces hydrogen-bonding capability absent in the bromofuran derivative .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Synthesis Yield (%)
This compound C₁₃H₁₀BrNO₄ 324.13 5-Bromofuran-2-amido (para) Under investigation (anticancer leads) N/A
2-[(3,4,5-Triphenyl)phenyl]acetic acid C₂₆H₂₂O₂ 374.45 3,4,5-Triphenyl (para) Antitumor, anti-infective 85
2-[2-(4-Chlorophenoxy)phenyl]acetic acid C₁₄H₁₁ClO₃ 262.69 4-Chlorophenoxy (ortho) Asenapine intermediate ≥98 purity
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 4-Bromo, 2-methoxy Antimicrobial research N/A
Amino(4-bromophenyl)acetic acid C₈H₈BrNO₂ 230.06 α-Amino, 4-bromo Enzyme inhibition, peptide synthesis N/A

Research Findings and Mechanistic Insights

  • Synthetic Challenges : Bromofuran-substituted derivatives like this compound face solubility issues in polar solvents, complicating purification .
  • Biological Relevance : Bromine in the furan ring may enhance halogen bonding with target proteins, a mechanism observed in kinase inhibitors .
  • Structure-Activity Relationships (SAR) :
    • Bulky substituents (e.g., triphenyl groups) improve cytotoxicity but reduce bioavailability .
    • Electron-withdrawing groups (e.g., bromo, chloro) increase stability and binding affinity in hydrophobic pockets .

Biological Activity

2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C13H10BrN2O3\text{C}_{13}\text{H}_{10}\text{BrN}_{2}\text{O}_{3} and a molecular weight of 324.13 g/mol, this compound features a furan ring substituted with a bromine atom and an amido group linked to a phenylacetic acid moiety. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

The compound exhibits several notable biological activities, primarily through its interaction with voltage-gated sodium channels and potential antimicrobial properties.

Voltage-Gated Sodium Channel Blockade

This compound has been identified as a potent blocker of voltage-gated sodium channels. These channels are crucial for the propagation of electrical signals in neurons and muscle cells, suggesting that this compound could be beneficial in treating conditions such as epilepsy and cardiac arrhythmias.

Antimicrobial Properties

Preliminary studies indicate that this compound also possesses antimicrobial properties, which could enhance its therapeutic potential against infectious diseases. The mechanism behind this activity may involve the inhibition of bacterial enzymes or interference with bacterial cell wall synthesis.

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating the enzyme's function. This interaction is crucial for understanding its pharmacological effects and therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. The presence of the furan ring and bromine atom contributes to its unique properties compared to similar compounds.

Compound NameStructural FeaturesUnique Aspects
5-Bromofuran-2-carboxylic acidFuran ring with bromine and carboxylic groupLacks phenylacetic acid moiety
4-Aminophenylacetic acidPhenyl ring linked to acetic acidDoes not contain furan ring or bromine
2-[4-(5-Chlorofuran-2-amido)phenyl]acetic acidSimilar structure but chlorine instead of bromineChlorine may alter biological activity

This table illustrates how structural modifications can influence biological activities, highlighting the importance of specific functional groups in enhancing efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound in various biological contexts:

  • Antimicrobial Activity : A study investigated the antibacterial efficacy of this compound against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial potential .
  • Neuroprotective Effects : Another research project assessed the neuroprotective effects of this compound in animal models of epilepsy. The findings demonstrated a reduction in seizure frequency, supporting its role as a sodium channel blocker.
  • Enzyme Inhibition Studies : Research into enzyme inhibition revealed that this compound effectively inhibited lipoxygenase enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the key structural features of 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid, and how do they influence reactivity?

The compound contains a bromofuran ring conjugated to a phenylacetic acid backbone via an amide linkage. The bromine atom on the furan ring enhances electrophilic substitution reactivity, while the phenylacetic acid moiety provides carboxylic acid functionality for hydrogen bonding or salt formation. The amide group stabilizes the structure through resonance and may participate in intermolecular interactions (e.g., hydrogen bonding) in biological systems .

Q. What synthetic routes are commonly employed to prepare bromofuran-phenylacetic acid derivatives?

A typical approach involves coupling 5-bromofuran-2-carboxylic acid with 4-aminophenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions. Alternative methods include Ullmann coupling for aryl-amide bond formation or microwave-assisted synthesis to improve yield and reduce reaction time . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the presence of bromofuran (δ 6.8–7.2 ppm for furan protons) and phenylacetic acid (δ 3.6 ppm for CH2_2-COOH) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z for C13_{13}H10_{10}BrNO4_4: ~331.98) .

Advanced Research Questions

Q. How do electronic effects of substituents on the bromofuran ring impact reaction kinetics in cross-coupling reactions?

The electron-withdrawing bromine atom activates the furan ring toward nucleophilic aromatic substitution (SNAr) at the 3-position. Computational studies (e.g., DFT calculations) reveal that bromine’s inductive effect lowers the LUMO energy of the furan, facilitating reactions with nucleophiles like amines or thiols. Contrastingly, steric hindrance from bulkier substituents may reduce coupling efficiency .

Q. What experimental strategies resolve contradictions in biological activity data for structurally analogous compounds?

Discrepancies in bioactivity (e.g., IC50_{50} variations) may arise from differences in assay conditions (e.g., buffer pH, cell lines). To address this:

  • Perform dose-response curves under standardized protocols.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins.
  • Compare molecular docking simulations with experimental SAR to identify critical binding interactions .

Q. How can researchers optimize reaction conditions for scalable synthesis while minimizing by-products?

Advanced optimization techniques include:

  • Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of the amide bond).
  • In-situ FTIR Monitoring : Track intermediate formation to adjust reaction parameters dynamically .

Q. What computational tools predict the metabolic stability of this compound in drug discovery contexts?

Tools like SwissADME or ADMET Predictor model metabolic pathways, highlighting susceptibility to cytochrome P450 oxidation (e.g., at the furan ring). MD simulations can assess binding to hepatic enzymes like CYP3A4, guiding structural modifications (e.g., fluorine substitution) to enhance stability .

Methodological Considerations

Q. How to design experiments to probe the compound’s role in enzyme inhibition?

  • Kinetic Assays : Measure enzyme activity (e.g., UV-Vis spectrophotometry) with varying inhibitor concentrations.
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme to identify binding motifs.
  • SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics (kon_{on}/koff_{off}) .

Q. What safety protocols are critical for handling brominated furan derivatives?

  • Storage : Desiccate at 2–8°C to prevent hydrolysis.
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

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